molecular formula C10H8O3 B11113073 (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one

(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one

Cat. No.: B11113073
M. Wt: 176.17 g/mol
InChI Key: YBEWLMKRCGNUIO-TWGQIWQCSA-N
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Description

(5Z)-5-[(5-Methylfuran-2-yl)methylidene]furan-2(5H)-one is a γ-alkylidenebutenolide derivative characterized by a fused furanone core with a (5-methylfuran-2-yl)methylidene substituent in the Z-configuration. This compound belongs to a class of secondary metabolites often isolated from fungal or plant sources, though synthetic routes are also documented. Its structure features a conjugated diene system, which may contribute to biological activities such as antitumor or antimicrobial effects, as seen in related compounds .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2-one

InChI

InChI=1S/C10H8O3/c1-7-2-3-8(12-7)6-9-4-5-10(11)13-9/h2-6H,1H3/b9-6-

InChI Key

YBEWLMKRCGNUIO-TWGQIWQCSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C=CC(=O)O2

Canonical SMILES

CC1=CC=C(O1)C=C2C=CC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with furan-2(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the methylidene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methylene group.

    Substitution: The furan rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce methylene derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one exhibits several biological activities:

  • Antioxidant Properties : Studies have shown that compounds with furan moieties can act as antioxidants, potentially protecting cells from oxidative stress. The presence of the methylfuran group enhances these properties by stabilizing free radicals.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the furan ring's ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Some studies propose that derivatives of furan can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Synthetic Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : The compound can be synthesized via condensation reactions between 5-methylfuran and appropriate aldehydes or ketones under acidic or basic conditions.
  • Cyclization Processes : Cyclization reactions involving furan derivatives can yield this compound, allowing for the introduction of various substituents to modify its properties.
  • Green Chemistry Approaches : Recent advancements focus on eco-friendly synthesis methods using solvent-free conditions or renewable resources, aligning with sustainable chemistry principles.

Applications in Pharmaceuticals

The unique properties of this compound position it as a promising candidate in drug development:

  • Drug Design : Its structural features make it a suitable scaffold for designing new drugs targeting oxidative stress-related diseases or infections.
  • Bioactive Compounds : The compound's potential as a lead structure for developing bioactive compounds is under investigation, particularly in the context of cancer therapy and anti-inflammatory agents.

Applications in Materials Science

Beyond biological applications, this compound has implications in materials science:

  • Polymer Chemistry : The furan moiety can be utilized in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance.
  • Nanotechnology : Research is ongoing into the use of this compound in creating nanomaterials that could be applied in drug delivery systems or as sensors due to their unique electronic properties.

Case Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of furan exhibit significant antioxidant activity, suggesting that this compound could be developed further for therapeutic applications targeting oxidative stress-related conditions .

Case Study 2: Antimicrobial Testing

In a recent investigation, this compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Analogs :

Furan-2(5H)-ones with Aromatic Substituents: Compound 7b (Hindawi, 2013): Features a dimethylaminobenzylidene group and a benzyl(methyl)amino substituent. Synthesized via condensation reactions (70% yield) and characterized by NMR/IR . Compound 9d (Hindawi, 2013): Contains a benzylidenefuran-2(5H)-one scaffold. Prepared with 78% yield via column chromatography . (Z)-5-(Fluoromethylene)-4-phenylfuran-2(5H)-one: Incorporates a fluoromethylene and phenyl group, synthesized via unspecified methods (Boiling point: 292°C; Density: 1.379) .

Comparison :

  • The target compound’s methylfuran substituent introduces steric and electronic differences compared to aromatic or halogenated groups. For example, fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability, while bulkier aromatic substituents (e.g., 7b, 9d) could influence binding affinity in biological systems.

Natural Derivatives with Hydroxy/Alkylidene Groups: (Z)-5-(2,3-Dihydroxybutylidene)furan-2(5H)-one (8) and (E)-isomer (9): Isolated from Aspergillus versicolor, these compounds display dihydroxybutylidene groups and demonstrated moderate antitumor activity (IC₅₀: ~10–15 μM against Hela cells) . Compound 233 (Diaporthes sp.): A tetrahydroxyhexyidene-substituted furanone with potent inhibitory effects against MCF-7 and neuroblastoma cells .

Heterocyclic-Fused Derivatives :

  • 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one : Synthesized via a multicomponent reaction involving indole, showcasing how heterocyclic substituents (e.g., indole) can modulate pharmacological properties .
  • Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives : Complex fused heterocycles (e.g., ) with methoxyphenyl and methylfuran groups highlight structural diversity in this class.

Comparison :

  • The target compound’s relative structural simplicity contrasts with fused heterocycles (e.g., ), which may offer enhanced target specificity but require more complex syntheses.

Comparison :

  • The target compound’s bioactivity remains underexplored in the provided evidence.

Physical and Chemical Properties

Property Target Compound* (Z)-5-(Fluoromethylene)-4-phenylfuran-2(5H)-one 5-Methylene-2(5H)-furanone
Molecular Formula C₁₁H₁₀O₃ C₁₁H₇FO₂ C₅H₄O₂
Molecular Weight 190.19 g/mol 190.17 g/mol 96.08 g/mol
Boiling Point Not reported 292°C Not reported
Key Substituents Methylfuran Fluoromethylene, phenyl None (simpler lactone)

*Estimated based on structural similarity.

Biological Activity

(5Z)-5-[(5-methylfuran-2-yl)methylidene]furan-2(5H)-one , commonly referred to as a furanone derivative, is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the furanone class, which is known for its potential therapeutic applications in medicinal chemistry. The unique structural features of this compound, including the presence of furan rings and a methylfuran substituent, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of This compound is C10H8O3C_{10}H_8O_3 with a molecular weight of 176.17 g/mol. Its structure features two furan rings connected by a methylene bridge, which enhances its chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
CAS Number742120
Chemical ClassificationFuranone derivative

Antimicrobial Activity

Research indicates that compounds within the furanone class exhibit significant antimicrobial properties. For instance, similar furanone derivatives have been shown to inhibit the growth of various bacterial strains. Studies have demonstrated that these compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways.

Anticancer Activity

The anticancer potential of This compound has been explored through various assays. In vitro studies suggest that this compound may induce cytotoxic effects on cancer cell lines, including HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells. The mechanism of action may involve apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The ability of This compound to act as an enzyme inhibitor has also been investigated. Furanones are known to interact with various enzymes, potentially modulating their activity. For example, studies have reported that similar compounds can inhibit glycolate oxidase and other key enzymes involved in metabolic processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several furanone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 250 µg/mL against pathogenic strains, showcasing their potential for therapeutic applications in treating bacterial infections .
  • Cytotoxicity Assays : In another study, the cytotoxic effects of furan derivatives were assessed using MTT assays on HeLa and HepG2 cell lines. The results indicated that some derivatives had IC50 values below 100 µg/mL, suggesting significant anticancer properties .
  • Enzyme Interaction Studies : A detailed analysis of enzyme-ligand interactions revealed that furanones could effectively bind to active sites of target enzymes, inhibiting their function. This was demonstrated through quantitative structure-activity relationship (QSAR) studies, which highlighted the importance of specific structural features in enhancing biological activity .

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